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molecular formula C22H25ClN2O5 B1676191 3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1676191
M. Wt: 432.9 g/mol
InChI Key: GTIKSQYSAKETQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05708177

Procedure details

The procedure as described for Example 17 is followed. Starting from 120 mg of (-)-isopropyl 2-methoxyethyl 4-(2-chloro-3-cyanophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (atropisomer ratio in the elution sequence from chiral HPLC 98: 2; [α]20 D =7.2 (c=0.9, MeOH)), after electrolysis at 10-40 mA, 80 mg (67% of theory) of isopropyl 2-methoxyethyl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate are obtained in the enantiomer ratio 61.3:38.7.
Name
(-)-isopropyl 2-methoxyethyl 4-(2-chloro-3-cyanophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]1[C:15]([C:16]([O:18][CH2:19][CH2:20][O:21][CH3:22])=[O:17])=[C:14]([CH3:23])[N:13]=[C:12]([CH3:24])[C:11]=1[C:25]([O:27][CH:28]([CH3:30])[CH3:29])=[O:26]>CO>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:10]1[C:15]([C:16]([O:18][CH2:19][CH2:20][O:21][CH3:22])=[O:17])=[C:14]([CH3:23])[NH:13][C:12]([CH3:24])=[C:11]1[C:25]([O:27][CH:28]([CH3:30])[CH3:29])=[O:26]

Inputs

Step One
Name
(-)-isopropyl 2-methoxyethyl 4-(2-chloro-3-cyanophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Quantity
120 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1C#N)C1=C(C(=NC(=C1C(=O)OCCOC)C)C)C(=O)OC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1C#N)C1C(=C(NC(=C1C(=O)OCCOC)C)C)C(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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